![molecular formula C20H13ClN4O2 B3371090 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- CAS No. 62507-59-9](/img/structure/B3371090.png)
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-
Overview
Description
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. This compound belongs to the class of triazole derivatives and has a unique chemical structure that makes it an attractive target for synthesis and research.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cell proliferation and survival. Studies have suggested that it can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- can induce various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, it has been found to inhibit the growth and biofilm formation of various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- in lab experiments include its high potency and selectivity towards specific targets, making it a valuable tool for studying the mechanisms of action of various enzymes and proteins. However, its limitations include its potential toxicity and side effects, which may affect the accuracy and reproducibility of experimental results.
Future Directions
Future research on 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- could focus on exploring its potential applications in other fields, such as materials science and agriculture. Additionally, further studies could investigate its mechanism of action and potential side effects, as well as its efficacy in combination with other drugs or therapies. Finally, research could also focus on developing more efficient and sustainable synthesis methods for this compound.
Scientific Research Applications
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been investigated for its antimicrobial and antifungal properties, with studies showing that it can effectively inhibit the growth of various microorganisms.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-16-10-6-14(7-11-16)19-22-23-20(24(19)17-4-2-1-3-5-17)15-8-12-18(13-9-15)25(26)27/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWHARBQSANBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399406 | |
Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
CAS RN |
62507-59-9 | |
Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLORO-PHENYL)-5-(4-NITRO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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